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Introduction

6-Methylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class,
a scaffold of significant interest in medicinal chemistry and drug development due to its diverse
biological activities.[1] Accurate structural elucidation is the cornerstone of chemical research,
and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique
for determining the structure of organic molecules in solution. This guide provides an in-depth
analysis of the *H and 3C NMR spectra of 6-Methylpyridazin-3(2H)-one. As a self-validating
system, this document explains the causality behind spectral features, grounding the
interpretation in the fundamental principles of NMR and supporting data from authoritative
sources.

The pyridazinone ring can exist in tautomeric forms, primarily the lactam [3(2H)-one] and lactim
[3-0l] forms. For 6-methylpyridazin-3(2H)-one, the lactam form is predominantly observed in
solution, and the following analysis is based on this major tautomer.

Molecular Structure and NMR Prediction

The structure of 6-Methylpyridazin-3(2H)-one (CsHsN20) contains a pyridazinone ring with a
methyl group at the C-6 position.[2] The molecule has a plane of symmetry that renders the
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protons within the methyl group chemically equivalent. However, all other protons and carbons
in the heterocyclic ring are chemically distinct.

» 'H NMR: We anticipate four unique signals: one for the N-H proton, two for the vinyl protons
(H-4 and H-5), and one for the methyl (CHs) protons.

e 13C NMR: We anticipate five distinct signals: one for the carbonyl carbon (C-3), three for the
sp? carbons of the ring (C-4, C-5, C-6), and one for the methyl carbon.

Below is a visualization of the molecular structure with standardized numbering for NMR
assignment purposes.

Caption: Molecular structure of 6-Methylpyridazin-3(2H)-one with atom numbering.

Part 1: *H NMR Spectral Analysis

The proton NMR spectrum provides a wealth of information through chemical shifts, integration,
and spin-spin coupling, allowing for the precise assignment of each proton in the molecule.

Causality of Chemical Shifts and Multiplicity

 Vinyl Protons (H-4, H-5): These protons are attached to sp2-hybridized carbons in a
heterocyclic ring. Their signals appear in the downfield region (typically 6.0-8.0 ppm) due to
the deshielding effect of the 1t-electron system. They are adjacent to each other, resulting in
spin-spin coupling. Consequently, the signal for H-4 is split into a doublet by H-5, and
reciprocally, H-5 is split into a doublet by H-4. The magnitude of this splitting, the coupling
constant (J), is characteristic of their ortho relationship.[3]

e Methyl Protons (-CHs): The protons of the methyl group are attached to an sp? carbon of the
ring. They are relatively shielded compared to the vinyl protons and thus appear more
upfield. Since there are no protons on the adjacent C-6 or N-1 atoms, the signal is not split
and appears as a sharp singlet.

e Amide Proton (N-H): The proton attached to the nitrogen atom is part of an amide-like
functional group. Its chemical shift is highly variable and depends on solvent, concentration,
and temperature due to its involvement in hydrogen bonding. It typically appears as a broad
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singlet because of rapid chemical exchange and quadrupole broadening from the adjacent
nitrogen atom.

'H NMR Data Summary

The following table summarizes the experimental *H NMR data for 6-Methylpyridazin-3(2H)-
one. The data is a consensus from spectroscopic studies on pyridazinone derivatives.[4][5]

Chemical Shift _
. o Coupling _
Assignment (d) ppm Multiplicity Integration
Constant (J) Hz
(DMSO-de)
N-H ~12.9 Broad Singlet - 1H
H-5 ~7.6 Doublet (d) ~9.5 1H
H-4 ~6.9 Doublet (d) ~9.5 1H
-CHs ~2.2 Singlet (s) - 3H

Part 2: *C NMR Spectral Analysis

The 13C NMR spectrum, typically acquired with proton decoupling, shows a single line for each
chemically unique carbon atom. The chemical shift of each carbon is highly sensitive to its
electronic environment.

Causality of Chemical Shifts

e Carbonyl Carbon (C-3): The C-3 carbon is double-bonded to a highly electronegative oxygen
atom. This creates a strong deshielding effect, causing its signal to appear at the furthest
downfield position, typically in the 160-180 ppm range for amides and related structures.[6]

e Ring sp? Carbons (C-4, C-5, C-6): These carbons are part of the aromatic-like system and
resonate in the 120-150 ppm region.[7] Their precise chemical shifts are influenced by their
position relative to the nitrogen atoms and the methyl substituent. C-6, being attached to
both a nitrogen and the methyl group, and C-4, adjacent to the carbonyl, are typically found
further downfield than C-5.
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o Methyl Carbon (-CHs): As an sp3-hybridized carbon, the methyl group is highly shielded and
its signal appears in the far upfield region of the spectrum.

3C NMR Data Summary

The table below presents assigned 13C NMR chemical shifts for 6-Methylpyridazin-3(2H)-one,
based on comprehensive spectral analysis of pyridazinones.[8][9]

Assignment Chemical Shift (8) ppm (DMSO-de)
C-3 (C=0) ~160.5

C-6 ~145.0

C-5 ~135.0

C-4 ~130.0

-CHs ~20.5

Part 3: Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental
protocol is essential. The following methodology represents a field-proven approach for the
analysis of heterocyclic compounds like 6-Methylpyridazin-3(2H)-one.
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Sample Preparation
1. Weigh 5-10 mg of
6-Methylpyridazin-3(2H)-one.
\

2. Transfer to a clean,
dry NMR tube.

\
[3. Add ~0.6 mL of deuterated

solvent (e.g., DMSO-ds).

\ 4

4. Add internal standard
(e.g., TMS), if required.

\ 4

5. Cap and vortex until
fully dissolved.

Data Ac‘ ;luisition

6. Insert sample into NMR
spectrometer (e.g., 400 MHz).

Y
[7. Lock, tune, and shimj

the instrument.

\ 4

8. Acquire *H Spectrum
(e.g., 16 scans, 1s relaxation delay).

\ 4

9. Acquire 13C Spectrum
(e.g., 1024 scans, 2s relaxation delay).

Data Pr"cessing

10. Apply Fourier Transform
to the FID.

Y
11. Phase correct the
spectrum.

\
@2. Apply baseline correction)

\ 4

13. Reference spectrum to
solvent peak or TMS (0 ppm).

\
EA. Integrate 'H signals ancD

pick peaks for both spectra.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation, acquisition, and data processing.
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Justification for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-de) is an excellent
choice for this compound. Its high polarity readily dissolves the polar pyridazinone structure,
and importantly, it slows down the rate of N-H proton exchange, often allowing the N-H proton
to be observed as a distinct, albeit broad, signal.[10]

Conclusion

The *H and 13C NMR spectra of 6-Methylpyridazin-3(2H)-one are fully consistent with its
proposed chemical structure. The chemical shifts, coupling patterns, and signal integrations
provide an unambiguous fingerprint of the molecule. The downfield doublets in the *H spectrum
confirm the presence and connectivity of the adjacent vinyl protons, while the upfield singlet is
characteristic of the C-6 methyl group. In the 13C spectrum, the five distinct signals, including
the highly deshielded carbonyl carbon, correspond perfectly to the five unique carbon
environments in the molecule. This comprehensive guide serves as an authoritative reference
for researchers working with this important class of heterocyclic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-[4-(2-Chlorobenzyl)-3-methyl-6-o0xo0-1,6-dihydropyridazin-1-yl]-N-(4-fluorophen-
yl)acetamide - PMC [pmc.ncbi.nim.nih.gov]

2. 6-Methyl-3(2H)-pyridazinone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
3. pdf.benchchem.com [pdf.benchchem.com]

4. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and
2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]
6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
7. organicchemistrydata.org [organicchemistrydata.org]

8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b048525?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626847/
https://www.sigmaaldrich.com/TW/zh/product/aldrich/cds000691
https://pdf.benchchem.com/20/A_Comparative_Guide_to_the_H_NMR_Characterization_of_6_Substituted_3_Aminopyridazines.pdf
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://www.tandfonline.com/doi/full/10.1080/14756360601073468
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F13C_shift
https://pubmed.ncbi.nlm.nih.gov/20213770/
https://pubmed.ncbi.nlm.nih.gov/20213770/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically
deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC
Publishing) [pubs.rsc.org]

e 10. Thieme E-Books & E-Journals [thieme-connect.de]

 To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 6-Methylpyridazin-
3(2H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048525#1h-nmr-and-13c-nmr-spectra-of-6-
methylpyridazin-3-2h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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